N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) methoxy substituent at the 6-position of the pyrimidine ring and a 4-bromophenylacetamide group at the 2-position. The benzo[d][1,3]dioxol group enhances lipophilicity and metabolic stability, while the 4-bromophenyl moiety may contribute to electron-withdrawing effects, influencing binding affinity .
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O4/c21-15-4-1-13(2-5-15)8-19(25)24-18-9-20(23-11-22-18)26-10-14-3-6-16-17(7-14)28-12-27-16/h1-7,9,11H,8,10,12H2,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVFZXNTWHUUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide typically involves multiple steps, starting from commercially available precursors
Synthesis of Benzo[d][1,3]dioxole Derivative: This step often involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Bromophenyl Group: The bromophenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole and pyrimidine moieties are often involved in hydrogen bonding and π-π stacking interactions, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Acetamides
Compounds sharing the pyrimidine-acetamide scaffold but differing in substituents include:
Key Findings :
- The 4-bromophenyl group in the target compound likely enhances antimicrobial and kinase inhibitory activity compared to methoxy or amino-substituted analogs due to its electron-withdrawing nature and increased lipophilicity .
- The benzo[d][1,3]dioxol-methoxy group improves metabolic stability, as seen in compound 5 , which showed prolonged half-life in vitro .
Bromophenyl-Containing Acetamides
Compounds with 4-bromophenyl substituents but divergent cores:
Key Findings :
- The target compound’s pyrimidine core may offer superior binding to kinase active sites compared to thiazole or indole analogs .
- Dual bromophenyl and benzo[d][1,3]dioxol groups synergistically enhance antimicrobial potency, as seen in compounds with halogenated aryl groups .
Physicochemical and Pharmacokinetic Comparison
Notes:
- Thiazole derivatives exhibit superior MIC values, but their narrow-spectrum activity limits utility compared to pyrimidine-based analogs .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxole moiety to the pyrimidine core and subsequent bromophenyl acetamide formation. Key reagents include bases (e.g., triethylamine) and solvents like dimethylformamide (DMF) to stabilize intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with purification via column chromatography to isolate intermediates and final products. Purity validation requires NMR and mass spectrometry (MS) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton and carbon environments, particularly the benzo[d][1,3]dioxole (δ 5.8–6.2 ppm for aromatic protons) and bromophenyl groups (δ 7.2–7.8 ppm). High-resolution MS (HRMS) confirms molecular weight accuracy. Infrared (IR) spectroscopy can validate carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functional groups .
Q. What solvents and reaction conditions optimize yield for key intermediates?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates. Controlled temperatures (e.g., 60–80°C) prevent decomposition of sensitive groups like the acetamide. Inert atmospheres (N₂/Ar) minimize oxidation during coupling reactions. Yield optimization may require adjusting stoichiometry of activating agents (e.g., EDCI or DCC) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across different in vitro models?
- Methodological Answer : Discrepancies may arise from variations in cell line permeability or off-target interactions. Conduct comparative dose-response studies across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Pair with metabolomic profiling to rule out interference from metabolic byproducts .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Core modifications : Systematically replace the benzo[d][1,3]dioxole with other electron-rich aromatics (e.g., benzofuran) to assess π-π stacking contributions.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the bromophenyl ring to evaluate steric and electronic impacts on binding.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to hypothesized targets like kinases or GPCRs. Validate with free-energy perturbation (FEP) calculations .
Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?
- Methodological Answer : Low yields may stem from steric hindrance or poor nucleophilicity. Solutions include:
- Activating the pyrimidine core with POCl₃ to form a more reactive chloropyrimidine intermediate.
- Using microwave-assisted synthesis to accelerate reaction kinetics.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
Q. What in vitro assays are most suitable for preliminary toxicology screening?
- Methodological Answer : Prioritize hepatocyte viability assays (e.g., HepG2 cells with MTT/WST-1 assays) to assess hepatic toxicity. Combine with hERG channel inhibition assays (patch-clamp or FLIPR) to evaluate cardiac risk. Use CYP450 inhibition screening (e.g., CYP3A4 luminescent assays) to predict metabolic interactions .
Q. How can metabolic stability be evaluated for this compound in preclinical studies?
- Methodological Answer : Perform microsomal stability assays using liver microsomes (human/rat) incubated with NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). Cross-validate with hepatocyte suspensions to account for phase II metabolism (e.g., glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
